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Compound of Interest

Compound Name: 5-Iodo-A-85380 dihydrochloride

Cat. No.: B1395579 Get Quote

An In-depth Technical Guide to 5-Iodo-A-85380
This technical guide provides a comprehensive overview of 5-Iodo-A-85380, a potent and

selective agonist for nicotinic acetylcholine receptors (nAChRs). It is intended for researchers,

scientists, and professionals in drug development, offering detailed information on its chemical

properties, biological activity, and experimental applications.

Core Compound Information
5-Iodo-A-85380 is a derivative of the 3-pyridyl ether A-85380. It is widely recognized for its high

affinity and selectivity for the α4β2 and α6β2 subtypes of nAChRs. This specificity makes it a

valuable tool for studying the physiological and pathological roles of these receptor subtypes.

The compound is commercially available, typically as a dihydrochloride salt.
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Property Value Citation

IUPAC Name
3-((S)-azetidin-2-ylmethoxy)-5-

iodopyridine

Molecular Formula C₉H₁₁IN₂O (Free Base) [1]

C₉H₁₁IN₂O · 2HCl

(Dihydrochloride)
[2]

Molecular Weight 288.1 g/mol (Free Base) [1]

363.02 g/mol (Dihydrochloride,

anhydrous)
[3][4]

CAS Number
213550-82-4 (Dihydrochloride

Hydrate)
[3]

1217837-17-6

(Dihydrochloride)
[2][5][6]

Appearance Off-white powder [3]

Solubility
Water: 22 mg/mL; Soluble to

100 mM in water and DMSO
[2][3]

Storage
2-8°C (powder); Desiccate at

+4°C
[2][3]

Biological Activity and Selectivity
5-Iodo-A-85380 is a highly potent agonist at α4β2 and α6β2 nAChRs. Its selectivity for these

subtypes over others, such as α3β4, α7, and muscle-type nAChRs, is a key feature that

enables precise pharmacological studies.
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Receptor
Subtype

Parameter Value Species Citation

α4β2 Kᵢ 12 pM Rat [3]

α4β2 Kᵢ 10 pM Human [3]

α6β2 EC₅₀ 12.7 nM Rat [2][6]

α4β2 EC₅₀ ~35 nM Rat [2][6]

α3β4 Selectivity Fold
~5000-fold vs

α4β2
[2][6]

α7 Selectivity Fold
~25000-fold vs

α4β2
[2][6]

Muscle nAChR Selectivity Fold
~140000-fold vs

α4β2
[2][6]

Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs by agonists like 5-Iodo-A-85380 initiates a cascade of intracellular

signaling events. These pathways are crucial for various cellular processes, including

neuroprotection. A primary pathway involves the influx of Ca²⁺ through the receptor's ion

channel, which in turn activates downstream kinases.

Signaling Pathway Diagram

Cell MembraneExtracellular
Intracellular

α4β2/α6β2 nAChR Ca²⁺ Influx
Opens Channel

5-Iodo-A-85380
Binds to

PI3K
Activates Akt

(Protein Kinase B)
Activates

Bcl-2
Increases Expression Neuroprotection &

Neuronal Survival
Promotes

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK543551/
https://www.ncbi.nlm.nih.gov/books/NBK543551/
https://pubmed.ncbi.nlm.nih.gov/9694220/
https://www.researchgate.net/publication/365041127_Pharmacological_characterization_of_5-iodo-A-85380_a_b2-selective_nicotinic_receptor_agonist_in_mice
https://pubmed.ncbi.nlm.nih.gov/9694220/
https://www.researchgate.net/publication/365041127_Pharmacological_characterization_of_5-iodo-A-85380_a_b2-selective_nicotinic_receptor_agonist_in_mice
https://pubmed.ncbi.nlm.nih.gov/9694220/
https://www.researchgate.net/publication/365041127_Pharmacological_characterization_of_5-iodo-A-85380_a_b2-selective_nicotinic_receptor_agonist_in_mice
https://pubmed.ncbi.nlm.nih.gov/9694220/
https://www.researchgate.net/publication/365041127_Pharmacological_characterization_of_5-iodo-A-85380_a_b2-selective_nicotinic_receptor_agonist_in_mice
https://pubmed.ncbi.nlm.nih.gov/9694220/
https://www.researchgate.net/publication/365041127_Pharmacological_characterization_of_5-iodo-A-85380_a_b2-selective_nicotinic_receptor_agonist_in_mice
https://www.benchchem.com/product/b1395579?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Agonist binding to nAChRs triggers Ca²⁺ influx and activates the PI3K/Akt pathway,

promoting neuroprotection.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The

following sections outline key experimental protocols involving 5-Iodo-A-85380.

Radioligand Binding Assay
This protocol is used to determine the binding affinity of 5-Iodo-A-85380 to nAChRs.

Tissue Preparation: Brain tissue (e.g., rat or human cortex) is homogenized in a suitable

buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Incubation: Aliquots of the homogenate are incubated with varying concentrations of [¹²⁵I]5-

Iodo-A-85380.

Competition: For competition assays, a fixed concentration of the radioligand is co-incubated

with increasing concentrations of a competing unlabeled ligand.

Separation: Bound and free radioligand are separated by rapid vacuum filtration through

glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: Binding parameters (Kᵢ) are calculated by non-linear regression analysis of

the competition binding data.[7]

Two-Electrode Voltage Clamp Electrophysiology
This technique is employed to measure the functional activity of 5-Iodo-A-85380 at nAChRs

expressed in Xenopus oocytes.

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired

nAChR subunits (e.g., α4 and β2).
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Recording Setup: Oocytes are placed in a recording chamber and perfused with Ringer's

solution. They are impaled with two microelectrodes filled with 3 M KCl and voltage-clamped

at a holding potential of -60 mV.

Drug Application: 5-Iodo-A-85380 at various concentrations is applied to the oocyte via the

perfusion system.

Data Acquisition: The resulting ion currents are recorded and amplified.

Analysis: Concentration-response curves are generated to determine the EC₅₀ and efficacy

of the compound.[8]

In Vivo Studies in Mice
These studies assess the physiological and behavioral effects of 5-Iodo-A-85380 in a whole-

animal model.

Animal Subjects: Male ICR mice are used. All procedures are conducted in accordance with

institutional animal care and use guidelines.

Drug Administration: 5-Iodo-A-85380, dissolved in physiological saline, is administered via

subcutaneous injection.

Behavioral Testing:

Nociception: Assessed using the formalin, hot-plate, and tail-flick tests.

Locomotion: Measured in an open-field arena.

Hypothermia: Rectal temperature is monitored.

Conditioned Place Preference: Used to evaluate the rewarding properties of the

compound.

Data Collection and Analysis: Behavioral responses are quantified and statistically analyzed

to determine dose-dependent effects.[8]
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The following diagram illustrates a typical workflow for characterizing a novel nAChR ligand like

5-Iodo-A-85380.

In Vitro Characterization

In Vivo Evaluation

Conclusion

Compound Synthesis
& Purification

Radioligand Binding
Assays (Affinity & Selectivity)

Electrophysiology
(Functional Activity - EC₅₀, Efficacy)

Pharmacokinetics &
Pharmacodynamics

Behavioral Studies
(e.g., Nociception, Locomotion)

In Vivo Imaging (SPECT/PET)
with Radiolabeled Compound

Lead Candidate
Identification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: A streamlined workflow for the preclinical evaluation of a novel nAChR ligand.

Conclusion
5-Iodo-A-85380 is a powerful pharmacological tool for the investigation of α4β2 and α6β2

nicotinic acetylcholine receptors. Its high potency and selectivity, combined with favorable

properties for in vitro and in vivo applications, make it an invaluable asset for research in areas

such as pain, nicotine addiction, and neurodegenerative diseases. The detailed protocols and

data presented in this guide are intended to facilitate its effective use in advancing our

understanding of the cholinergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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